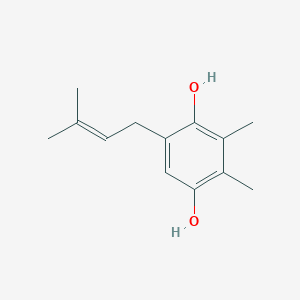
Plastoquinol-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plastoquinol is a prenyl- or polyprenyl-hydroquinone that results from the reduction of a plastoquinone to the corresponding hydroquinone.
Aplicaciones Científicas De Investigación
Role in Photosynthesis
Plastoquinol-1 is integral to the photosynthetic electron transport chain. It facilitates the transfer of electrons from photosystem II to the cytochrome b6f complex, which is essential for ATP synthesis during photosynthesis. The reduction of plastocyanin by this compound has been shown to occur efficiently in disrupted chloroplasts or etioplasts, highlighting its importance in electron transfer processes under varying light conditions .
Signal Transduction
Recent studies have demonstrated that this compound participates in signal transduction pathways within chloroplasts. Specifically, it interacts with the quinol oxidation site of the cytochrome b6f complex, mediating kinase activation related to light signaling. This interaction suggests that this compound may serve as a signaling molecule that links light perception to physiological responses in plants .
Antioxidant Properties
This compound acts as a potent antioxidant, particularly during high light stress conditions. Research indicates that it is synthesized in significant amounts during acclimation to high light, functioning as a lipid-soluble antioxidant that protects plant tissues from oxidative damage. In Arabidopsis, plastoquinol levels increased over tenfold under high light conditions, demonstrating its role in mitigating photooxidative stress . Furthermore, it can be converted into plastochromanol, another antioxidant compound that accumulates in leaves and seeds .
Biotechnological Applications
The unique properties of this compound have led to its exploration in various biotechnological applications:
- Stress Tolerance Enhancement : By manipulating plastoquinol biosynthesis pathways, researchers aim to enhance plant stress tolerance, particularly under adverse environmental conditions such as drought or high salinity .
- Bio-sensing Devices : The interactions of plastoquinol with proteins involved in photosynthesis have inspired the development of biosensors for detecting environmental toxins and monitoring plant health .
- Anti-aging Treatments : Derivatives of plastoquinol designed for mitochondrial penetration have shown promise as anti-aging agents due to their ability to scavenge reactive oxygen species and improve cellular health .
Case Study 1: Acclimation to High Light
A study demonstrated that Arabidopsis plants synthesized significant amounts of plastoquinol during acclimation to high light. This increase was linked to enhanced antioxidant capacity, suggesting a protective role against oxidative stress induced by excessive light exposure .
Case Study 2: Signal Transduction Mechanism
Research utilizing flash photolysis techniques revealed that plastoquinol at the Qo site of cytochrome b6f is critical for kinase activation related to light signaling pathways. This finding underscores the dual role of plastoquinol as both an electron carrier and a signaling molecule within chloroplasts .
Summary Table: Applications of this compound
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-(3-methylbut-2-enyl)benzene-1,4-diol |
InChI |
InChI=1S/C13H18O2/c1-8(2)5-6-11-7-12(14)9(3)10(4)13(11)15/h5,7,14-15H,6H2,1-4H3 |
Clave InChI |
WKFUDLTXRQQGHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)C)O |
SMILES canónico |
CC1=C(C=C(C(=C1C)O)CC=C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















